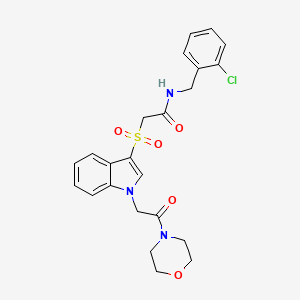
N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O5S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chlorobenzyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS Number: 878058-21-0) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C23H24ClN3O5S
- Molecular Weight : 490.0 g/mol
- Structure : The compound features a chlorobenzyl group, a morpholino group, and an indole moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's sulfonamide group is known to enhance its binding affinity to biological targets, potentially modulating their activity.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of RNA viruses, including SARS-CoV-2. In vitro assays demonstrated that related compounds with similar structures exhibited moderate to high inhibitory effects on RdRp activity:
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound 6d5 | 1.11 ± 0.05 | Potent RdRp inhibitor |
| Compound 6b5 | 4.55 ± 0.20 | Moderate RdRp inhibitor |
| Compound 6c9 | 1.65 ± 0.05 | Potent RdRp inhibitor |
These findings suggest that this compound may have similar antiviral properties, although specific data on this compound's activity against SARS-CoV-2 remains limited .
Anticancer Activity
The compound’s structural components indicate potential anticancer properties. Compounds with indole and morpholino groups have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have demonstrated significant antiproliferative activity against HeLa and MCF-7 cancer cells, with IC50 values in the low micromolar range:
Mechanistic studies suggested that these compounds induce apoptosis and arrest cell cycle progression at the G2/M phase, which could be relevant for the therapeutic development of this compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into structure–activity relationships (SAR):
- Synthesis and Evaluation : A study synthesized various N-benzyl-acetamides and assessed their activity against RdRp, revealing that modifications in the benzyl moiety significantly affected potency .
- Mechanistic Insights : Research indicated that structural modifications could enhance or diminish biological activity; for example, introducing electron-withdrawing groups on the benzyl ring often resulted in loss of activity .
- Comparative Analysis : Compounds structurally similar to this compound were compared in terms of their biological efficacy against viral targets and cancer cell lines, highlighting the importance of specific functional groups in determining activity .
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5S/c24-19-7-3-1-5-17(19)13-25-22(28)16-33(30,31)21-14-27(20-8-4-2-6-18(20)21)15-23(29)26-9-11-32-12-10-26/h1-8,14H,9-13,15-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOPXHBUFPTPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














